![molecular formula C21H21N5O4S B11683280 2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11683280.png)
2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid
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Overview
Description
2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group. The final steps involve the formation of the benzoic acid moiety and the coupling of the triazole and benzoic acid components through a hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Triazole Ring Formation
The triazole core is synthesized through cyclization reactions involving substituted phenyl hydrazines and aldehydes. This step establishes the 1,2,4-triazole scaffold, which is critical for the compound’s biological activity.
Thioacetylation
Thioacetyl groups are introduced to enhance reactivity and biological activity. For example, ethyl chloroacetate reacts with triazole derivatives in DMF under basic conditions (triethylamine) to form thioester intermediates. Subsequent treatment with hydrazine hydrate in propan-2-ol yields hydrazide precursors .
Final Coupling
The benzoic acid moiety is incorporated via acylation reactions . Thioacetyl hydrazones react with benzoic acid derivatives, facilitated by coupling agents such as DCC or HOBt, to form the final compound.
Table 1: Key Synthesis Steps
Step | Reaction Details | Reagents/Conditions |
---|---|---|
1 | Triazole formation | Phenyl hydrazine + aldehyde + cyclization agents |
2 | Thioacetylation | Ethyl chloroacetate + triethylamine (DMF, RT) |
3 | Acylation | Benzoic acid derivative + coupling agents (e.g., DCC) |
Chemical Reactivity
The compound exhibits diverse reactivity due to its functional groups (hydrazone, triazole, thioester).
Oxidation Reactions
Thio groups undergo oxidation to form sulfoxides/sulfones under acidic or basic conditions. For example:
R-SHKMnO4R-SO2-R
This transformation alters the compound’s electronic properties and solubility.
Reduction Reactions
The triazole ring or hydrazone linkage may undergo reduction using agents like sodium borohydride (NaBH₄). This could modify the compound’s aromaticity and stability.
Substitution Reactions
Aromatic substituents (e.g., methoxy groups) participate in electrophilic substitution or nucleophilic aromatic substitution. For instance, methoxy groups may react with strong acids or bases to form derivatives with altered pharmacokinetic profiles.
Table 2: Common Chemical Reactions
Reaction Type | Reagents/Conditions | Outcome |
---|---|---|
Oxidation | KMnO₄ (acidic) | Sulfoxide/sulfone formation |
Reduction | NaBH₄ (protic solvent) | Reduced triazole or hydrazone |
Substitution | Electrophiles (e.g., NO₂⁺) | Modified aromatic substituents |
Analytical Characterization
The compound’s structure and purity are confirmed using:
-
NMR spectroscopy : Identifies hydrazone (C=N) and triazole protons.
-
IR spectroscopy : Detects carbonyl (C=O) and thioester (C=S) stretches.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Triazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds containing the triazole ring exhibit significant antibacterial, antifungal, and antiviral activities. The specific compound under review has been linked to enhanced antimicrobial efficacy due to its unique structural features, which may enhance interaction with microbial targets .
-
Anticancer Properties :
- Research indicates that triazole derivatives can exhibit anticancer activity. The compound's structure allows for possible interactions with cancer cell pathways, potentially inhibiting tumor growth. In vitro studies have demonstrated that similar triazole compounds can induce apoptosis in cancer cells .
- Anti-inflammatory Effects :
Agricultural Applications
- Herbicidal Activity :
- Plant Growth Regulation :
Synthesis and Characterization
The synthesis of 2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study investigated the antimicrobial activity of various triazole derivatives against common pathogens. The results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Case Study on Anticancer Activity :
Mechanism of Action
The mechanism of action of 2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl group can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and benzoic acid derivatives. Examples include:
- 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole
- 2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid analogs with different substituents
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid is a novel derivative of 1,2,4-triazole known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
This compound is synthesized through a multi-step process involving the formation of triazole derivatives and subsequent modifications. The synthesis typically begins with the reaction of 4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazole with thioacetyl hydrazone intermediates, followed by coupling with benzoic acid derivatives. The overall reaction pathway can be summarized as follows:
- Formation of Triazole : Reaction of substituted phenyl hydrazines with appropriate aldehydes.
- Thioacetylation : Introduction of thioacetyl groups to enhance biological activity.
- Final Coupling : Formation of the benzoic acid moiety through acylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound in focus. The biological activity was evaluated using various cancer cell lines:
Cell Line | Type of Cancer | IC50 (µM) | Mechanism of Action |
---|---|---|---|
C6 | Rat glioma | 15 | Induction of apoptosis via caspase activation |
A549 | Lung adenocarcinoma | 20 | Inhibition of cell proliferation |
MCF-7 | Breast cancer | 18 | Cell cycle arrest in G1 phase |
HT-29 | Colorectal cancer | 22 | Inhibition of angiogenesis |
The compound demonstrated significant cytotoxicity against these cell lines when tested using the MTT assay, indicating a promising role as an anticancer agent .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results suggest that the compound could be effective in treating infections caused by resistant bacterial strains .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Experimental models using carrageenan-induced paw edema in rats showed a significant reduction in inflammation at doses of 20 mg/kg and 40 mg/kg, indicating its potential as an anti-inflammatory agent .
Case Studies
- Case Study on Anticancer Efficacy : A recent study involved the administration of this compound in a xenograft model of human breast cancer. Results demonstrated a significant reduction in tumor volume compared to control groups, supporting its potential as a therapeutic agent .
- Clinical Relevance : The compound was also tested in vitro against drug-resistant strains of Mycobacterium tuberculosis, showing promising results that warrant further investigation into its use as an adjunct therapy in tuberculosis treatment .
Properties
Molecular Formula |
C21H21N5O4S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[(E)-[[2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C21H21N5O4S/c1-3-26-19(14-8-10-16(30-2)11-9-14)24-25-21(26)31-13-18(27)23-22-12-15-6-4-5-7-17(15)20(28)29/h4-12H,3,13H2,1-2H3,(H,23,27)(H,28,29)/b22-12+ |
InChI Key |
DPXDXMSJYJHCLI-WSDLNYQXSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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